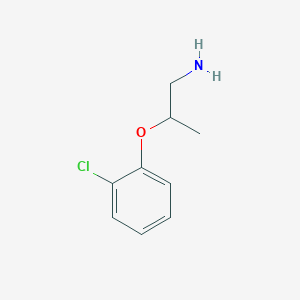

2-(2-Chlorophenoxy)propylamine

Description

Contextualization within Pharmaceutical Development Research

In the realm of pharmaceutical development, 2-(2-Chlorophenoxy)propylamine serves as a key intermediate in the synthesis of a variety of potential therapeutic agents. chemimpex.com Its structure is particularly amenable to the development of compounds targeting the central nervous system, with research indicating its utility in creating molecules for neurological disorders. chemimpex.com The chlorophenoxy moiety can influence the pharmacokinetic and pharmacodynamic properties of the final drug product, potentially enhancing its efficacy and specificity. While specific drug candidates derived from this compound are not widely reported in publicly available literature, its role as a foundational scaffold is acknowledged by chemical suppliers. chemimpex.comchemimpex.com

Role in Agricultural Chemical Science and Herbicide Formulation Research

The chlorophenoxy group is a well-established pharmacophore in the agrochemical industry, forming the basis for a major class of herbicides. taylorandfrancis.comhaz-map.com These compounds typically function as synthetic auxins, mimicking plant growth hormones to induce uncontrolled growth and eventual death in targeted broadleaf weeds. wikipedia.org this compound is utilized in the formulation of herbicides, where it can contribute to more effective and selective weed control, thereby improving agricultural productivity. chemimpex.com The amine functionality can also be modified to create salts or other derivatives with altered solubility and application properties. epa.gov The development of such formulations is a continuous area of research aimed at optimizing efficacy and environmental compatibility. epa.gov

Significance in Biochemical Research: Receptor Binding and Enzyme Inhibition Studies

While specific receptor binding and enzyme inhibition data for this compound are not extensively documented, research on analogous chlorophenoxy compounds provides insights into its potential biochemical roles. For instance, studies on 2-(p-chlorophenoxy)propionic acid have shown that the chlorophenoxy moiety is crucial for interaction with biological targets, such as ion channels. nih.gov The amine group in this compound introduces a basic center, which could lead to interactions with acidic residues in enzyme active sites or receptor binding pockets. The study of how such compounds interact with biological macromolecules is fundamental to understanding their mechanisms of action and for the rational design of new bioactive molecules. nih.govnih.gov

Utility in Polymer Chemistry Research

The application of this compound in polymer chemistry is a more speculative area of research. However, the presence of a primary amine group suggests its potential use as a monomer or a modifying agent in the synthesis of various polymers. Amines are known to react with a variety of functional groups, such as epoxides, isocyanates, and carboxylic acids, to form polymers like polyurethanes, polyamides, and epoxy resins. The incorporation of the chlorophenoxy group into a polymer backbone could impart specific properties, such as flame retardancy, altered solubility, or specific biological activity. Further research is needed to explore these potential applications.

Relevance in Environmental Science Research: Pollutant Degradation Assessment

Chlorophenoxy herbicides are a recognized class of environmental pollutants due to their widespread use in agriculture. nih.gov Consequently, their fate and degradation in the environment are of significant interest. Research has focused on the degradation of chlorophenoxy compounds through various methods, including biological and chemical oxidation processes like the Fenton reaction. nih.govsigmaaldrich.com These studies aim to develop effective remediation strategies for contaminated soil and water. While specific degradation pathways for this compound have not been detailed, the general principles of chlorophenoxy herbicide degradation would apply. The primary metabolite of the related herbicide MCPA, for example, is 4-chloro-2-methylphenol, formed by the cleavage of the ether linkage. wikipedia.org Understanding the environmental persistence and degradation of compounds like this compound is crucial for assessing their environmental impact. nih.gov

Propriétés

IUPAC Name |

2-(2-chlorophenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-7(6-11)12-9-5-3-2-4-8(9)10/h2-5,7H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMKQIVAKQTVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397542 | |

| Record name | 2-(2-Chlorophenoxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886763-29-7 | |

| Record name | 2-(2-Chlorophenoxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 2 Chlorophenoxy Propylamine

Established Synthesis Pathways for 2-(2-Chlorophenoxy)propylamine Precursors

The construction of the this compound scaffold relies on the effective formation of its precursors. Key strategies involve the functionalization of the amine group and the coupling of carboxylic acid intermediates.

Amine Functionalization Strategies in Phenoxyethylamine Synthesis

The introduction and modification of the amine group are central to the synthesis of phenoxyethylamine derivatives. A common approach involves the reduction of nitriles or amides. For instance, a carbon-nitrogen triple bond of a nitrile can be reduced to a primary amine (CH2NH2) group. youtube.com Another method is reductive amination, which utilizes reagents like sodium cyanoborohydride to form amines from carbonyl compounds. youtube.com

Coupling Reactions Utilizing Carboxylic Acid Intermediates

Amide bond formation through the coupling of a carboxylic acid and an amine is a fundamental reaction in the synthesis of derivatives of this compound. These reactions often require the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Application of Specific Coupling Reagents in Derivatization (e.g., PYBOP, DIPEA)

To achieve efficient amide bond formation and minimize side reactions, specific coupling reagents are employed. (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate), commonly known as PyBOP, is a widely used phosphonium-based coupling reagent. verifiedmarketresearch.comwikipedia.org PyBOP activates the carboxyl group, promoting a rapid and selective reaction with the amine under mild conditions. verifiedmarketresearch.com This method is advantageous as it reduces the risk of racemization, preserving the stereochemical integrity of the final product. verifiedmarketresearch.com

The efficiency of PyBOP is often enhanced by the addition of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA). verifiedmarketresearch.comorganic-synthesis.com DIPEA acts as a proton scavenger, facilitating the reaction without competing with the primary amine. organic-synthesis.com The general procedure involves dissolving the carboxylic acid, amine, and DIPEA in a suitable solvent like dimethylformamide (DMF), followed by the addition of PyBOP. organic-synthesis.com The reaction is typically stirred at room temperature and monitored for completion. organic-synthesis.com

Table 1: Common Coupling Reagents and Additives

| Reagent/Additive | Chemical Name | Function |

| PyBOP | (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) | Coupling reagent, activates carboxylic acids |

| DIPEA | Diisopropylethylamine | Non-nucleophilic base, proton scavenger |

| HOBt | 1-Hydroxybenzotriazole | Additive used with some coupling reagents to suppress racemization |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Coupling reagent |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Coupling reagent |

Targeted Derivatization for Enhanced Research Utility

To investigate the structure-activity relationship (SAR) and optimize the properties of this compound, targeted derivatization strategies are employed. These include modifications to the aromatic ring and the stereoselective synthesis of its enantiomers.

Incorporation of Substituents on Aromatic Regions for Structure-Activity Relationship Studies

The electronic and steric properties of the aromatic ring play a significant role in the biological activity of phenoxy-based compounds. nih.govnih.gov Introducing various substituents onto the aromatic ring allows for a systematic exploration of these effects. For instance, the replacement of the chlorine atom or the introduction of other groups can significantly alter the molecule's interaction with its biological target. nih.govnih.gov

Studies on analogous compounds have shown that the electronic density of the aromatic ring is a critical factor for activity. nih.gov For example, adding electron-withdrawing groups or electron-donating groups can modulate the compound's potency. nih.govmdpi.com The position of these substituents is also crucial, as steric hindrance can impact the molecule's ability to bind to its target. nih.gov

Table 2: Impact of Aromatic Substitution on Activity (Hypothetical Examples based on related compounds)

| Substituent | Position | Expected Impact on Activity | Rationale |

| Methoxy (B1213986) (-OCH3) | para | Potential increase | Increased electron density on the ring. mdpi.com |

| Nitro (-NO2) | para | Potential decrease | Strong electron-withdrawing group, altering electronic profile. organic-chemistry.org |

| Methyl (-CH3) | ortho | Potential decrease | Steric hindrance near the phenoxy linkage. nih.gov |

| Additional Chlorine | meta or para | Variable | Can alter lipophilicity and electronic properties. researchgate.net |

Stereoselective Synthesis of Enantiomeric Forms

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. The biological activity of chiral molecules is often stereoselective, with one enantiomer exhibiting significantly higher potency than the other. nih.govnih.gov Therefore, the ability to synthesize each enantiomer in its pure form is essential for detailed pharmacological studies.

Methods for stereoselective synthesis include the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. jku.at After the desired stereocenter is established, the auxiliary is removed. Another approach is kinetic resolution, where a racemic mixture is reacted with a chiral reagent or catalyst that preferentially reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. jku.at The development of synthetic routes that provide access to the individual enantiomers of this compound is a key area of research.

Combinatorial Synthesis Methodologies for this compound Analogue Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large collections, or "libraries," of related compounds. These libraries are invaluable for screening and identifying molecules with desired biological activities. For a scaffold like this compound, combinatorial approaches would allow for systematic structural modifications to explore structure-activity relationships.

Organozinc Chemistry Applications in Library Generation

Organozinc chemistry offers a robust and versatile tool for generating libraries of α-branched amines, which are structurally analogous to this compound. nih.gov A key strategy is the multicomponent Mannich reaction, which combines an aldehyde, an amine, and an organometallic species in a single step. beilstein-journals.org

In this context, heteroleptic organozinc bromides (RZnBr) are particularly useful. They can be prepared by the direct insertion of zinc dust into the carbon-bromine bond of various alkyl bromides. beilstein-journals.org A crucial discovery has been that the presence of lithium chloride (LiCl) is essential for the efficiency of the subsequent three-component coupling reaction. nih.gov

The process involves reacting the pre-formed organozinc reagent with an amine and an aldehyde under moderate heating. nih.gov This methodology accommodates a range of secondary amines and various aromatic aldehydes, allowing for diverse substitutions on the resulting amine product. nih.govbeilstein-journals.org Interestingly, in the presence of LiCl in THF, primary organozinc bromides have shown greater efficiency than secondary ones, a contrast to previous findings with organozinc iodides. beilstein-journals.org This method's ability to incorporate functionalized organozinc reagents further expands the chemical diversity of the resulting library. nih.gov

Table 1: Key Aspects of Organozinc-Mediated Multicomponent Reaction for Amine Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Multicomponent Mannich Reaction | beilstein-journals.org |

| Organometallic Reagent | Heteroleptic Organozinc Bromides (RZnBr) | nih.gov |

| Key Additive | Lithium Chloride (LiCl) | nih.gov |

| Reactants | Organozinc reagent, secondary amine, aromatic aldehyde | beilstein-journals.org |

| Advantage | Straightforward, one-pot generation of α-branched amines | nih.gov |

Flow Synthesis Approaches for Beta-Amino Alcohols

Flow synthesis, utilizing microreactors or continuous-flow systems, presents a modern and efficient alternative to traditional batch synthesis for producing β-amino alcohols, which are key structural motifs. mdpi.comgoogle.com This technology offers significant advantages, including enhanced reaction efficiency, better selectivity, superior heat transfer, and efficient mixing. mdpi.com

A prominent application is the ring-opening of epoxides with amines. researchgate.netgrowingscience.com In one biocatalytic approach, a lipase (B570770) from Thermomyces lanuginosus (Lipozyme TL IM) effectively catalyzes this reaction in a continuous-flow reactor. mdpi.com The system's parameters can be finely tuned to optimize the yield. For example, the choice of solvent is critical, with polar solvents like methanol (B129727) promoting the reaction. mdpi.com Temperature is another key variable; an optimal temperature of 35 °C was identified for this specific enzymatic process, with higher temperatures leading to decreased yield. mdpi.com

Alternatively, solid-acid catalysts can be employed. A titania-zirconia supported molybdenum oxide catalyst has demonstrated excellent performance and durability in the continuous-flow synthesis of β-amino alcohols from a wide range of substrates. researchgate.net Heteropoly acids and sulfated tin oxide have also been reported as effective catalysts for the regioselective ring-opening of epoxides with both aromatic and aliphatic amines, often under mild, solvent-free conditions. researchgate.netgrowingscience.com These methods provide clean, efficient, and often environmentally benign pathways to β-amino alcohols and their derivatives. growingscience.com

Table 2: Comparison of Catalysts in the Synthesis of β-Amino Alcohols

| Catalyst | Method | Key Features | Reference |

|---|---|---|---|

| Lipase TL IM | Continuous-Flow Biocatalysis | Optimized at 35°C in methanol; efficient enzymatic process. | mdpi.com |

| Titania-Zirconia Molybdenum Oxide | Continuous-Flow | High substrate compatibility and catalyst durability. | researchgate.net |

| Sulfated Tin Oxide | Batch, Solvent-Free | High regioselectivity; effective at room temperature. | growingscience.com |

Metabolic Pathways and Biotransformation of 2 2 Chlorophenoxy Propylamine Derivatives

In Vivo Metabolic Fate Studies

Absorption, Distribution, and Excretion Profiles

Based on studies of other chlorophenoxy compounds, it is anticipated that 2-(2-chlorophenoxy)propylamine would be well-absorbed from the gastrointestinal tract following oral administration. The distribution is likely to be widespread throughout the body. Excretion is expected to occur predominantly through the urine, with the parent compound and its metabolites being eliminated. For instance, studies on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) have shown that it is well-absorbed orally and primarily excreted in the urine with limited biotransformation.

Identification of Major Metabolites

The metabolism of this compound is expected to generate a number of metabolites. Drawing parallels with related compounds, the major metabolites are likely to be products of modifications to both the aromatic ring and the propylamine (B44156) side chain. For example, the in vivo metabolism of N-alkylamphetamines in rats leads to the formation of phenolic compounds, such as hydroxylated and methoxylated derivatives. Specifically, N-n-propylamphetamine is metabolized to 1-(4-hydroxyphenyl)-2-(n-propylamino)propane and 1-(4-hydroxy-3-methoxyphenyl)-2-(n-propylamino)propane. scbt.com Similarly, the metabolism of 2,4-dichlorophenol (B122985) (DCP) results in the formation of glucuronide and sulfate (B86663) conjugates.

Biotransformation Pathways (e.g., N-dealkylation, deamination, oxidation, aromatic hydroxylation)

The biotransformation of this compound is likely to proceed through several key pathways common to xenobiotics with similar functional groups.

N-dealkylation: The propylamine side chain is susceptible to N-dealkylation, a common metabolic reaction for secondary and tertiary amines. This process involves the removal of the propyl group, leading to the formation of a primary amine.

Deamination: The primary amine resulting from N-dealkylation, or the parent compound itself if it is a primary amine, can undergo deamination to form a ketone.

Oxidation: The alkyl side chain can be oxidized at various positions.

Aromatic Hydroxylation: The chlorophenoxy ring is a likely site for hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. This can lead to the formation of one or more phenolic metabolites. scbt.com

Subsequent to these Phase I reactions, the resulting metabolites, particularly the hydroxylated products, are expected to undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate their excretion.

Table 1: Postulated In Vivo Biotransformation Pathways of this compound Derivatives

| Pathway | Description | Potential Metabolites |

| N-dealkylation | Removal of the N-propyl group. | 2-(2-Chlorophenoxy)propan-1-amine |

| Deamination | Removal of the amino group. | 2-(2-Chlorophenoxy)propan-1-one |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the aromatic ring. | Hydroxy-2-(2-chlorophenoxy)propylamine isomers |

| Conjugation | Addition of endogenous molecules like glucuronic acid or sulfate. | Glucuronide and sulfate conjugates of hydroxylated metabolites |

Organ-Specific Metabolism (e.g., Brain, Liver, Kidney)

The liver is the primary site of metabolism for most xenobiotics, and it is expected to play a central role in the biotransformation of this compound derivatives. The liver contains a high concentration of metabolic enzymes, including cytochrome P450s and transferases. nih.gov The kidneys are also metabolically active and contribute to the excretion of the parent compound and its metabolites. nih.gov Given the structural similarity to amphetamine-like compounds, which can cross the blood-brain barrier, some metabolism may also occur within the brain, although likely to a lesser extent than in the liver.

In Vitro Biotransformation Analysis

In vitro studies using liver microsomes or other subcellular fractions are essential for elucidating the specific enzymes and pathways involved in the metabolism of a compound.

Enzyme Systems Involved in Phase I and Phase II Metabolism (e.g., Cytochrome P450, Transferases)

Phase I Metabolism: The initial biotransformation steps of this compound are likely mediated by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are responsible for a wide range of oxidative reactions, including aromatic hydroxylation and N-dealkylation. Specific CYP isoforms, such as those in the CYP2D6, CYP2C9, and CYP3A families, are commonly involved in the metabolism of drugs and other xenobiotics with aromatic and amine functionalities.

Phase II Metabolism: Following Phase I reactions, the resulting metabolites containing hydroxyl or amine groups are substrates for Phase II conjugation enzymes. These enzymes include UDP-glucuronosyltransferases (UGTs), which catalyze the addition of glucuronic acid, and sulfotransferases (SULTs), which catalyze the addition of a sulfonate group. These conjugation reactions significantly increase the polarity of the metabolites, facilitating their elimination from the body.

Table 2: Key Enzyme Systems in the Biotransformation of this compound Derivatives

| Phase | Enzyme Superfamily | Key Reactions Catalyzed |

| Phase I | Cytochrome P450 (CYP) | Aromatic Hydroxylation, N-dealkylation, Oxidation |

| Phase II | UDP-glucuronosyltransferases (UGTs) | Glucuronidation of hydroxylated metabolites |

| Phase II | Sulfotransferases (SULTs) | Sulfation of hydroxylated metabolites |

Conjugation Reactions with Endogenous Compounds (e.g., Glucuronic Acid, Glutathione (B108866), Sulfate)

Phase II conjugation reactions are crucial detoxification pathways that render xenobiotics or their metabolites more water-soluble, facilitating their excretion. uomus.edu.iqnih.gov These reactions involve the attachment of small, polar endogenous molecules to the target compound. uomus.edu.iq For this compound, a primary amine, several key conjugation pathways are plausible.

Glucuronic Acid Conjugation: Glucuronidation is the most common Phase II reaction, due to the ready availability of D-glucuronic acid and the ability of numerous functional groups to be conjugated. pharmacy180.com Primary amines like this compound can undergo glucuronidation through a specific mechanism involving carbon dioxide. researchgate.net This process typically occurs in two steps:

Formation of a Carbamic Acid: The unprotonated primary amine functional group reacts reversibly with carbon dioxide (CO2), which is naturally present in biological systems, to form a carbamic acid intermediate. researchgate.net

Glucuronidation: This carbamic acid is then a substrate for the enzyme UDP-glucuronosyltransferase (UGT). The enzyme catalyzes the transfer of a glucuronyl group from the activated coenzyme, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), to the carbamic acid. pharmacy180.comresearchgate.net This results in a stable N-carbamoyl glucuronide metabolite. researchgate.net

This pathway effectively masks the amine group, and the addition of the glucuronic acid moiety, with its ionizable carboxyl group, significantly increases the water solubility of the compound, preparing it for elimination. pharmacy180.com

Glutathione Conjugation: Conjugation with glutathione (GSH), a tripeptide, is a primary defense mechanism against chemically reactive, electrophilic compounds. nih.govuomustansiriyah.edu.iq The reaction is catalyzed by glutathione S-transferases (GSTs) and involves the nucleophilic thiol group (-SH) of glutathione attacking an electrophilic center on the substrate. uomustansiriyah.edu.iq

For a compound like this compound, direct conjugation with GSH is less likely unless the molecule is first metabolized via Phase I reactions to an electrophilic intermediate (e.g., an arene oxide). uomustansiriyah.edu.iq Studies on related chlorophenoxyalkyl acid herbicides have shown that while these compounds can interact with and inhibit GSTs, direct formation of glutathione conjugates may not occur. nih.gov This suggests that the parent compound itself is not sufficiently electrophilic to be a direct substrate for GSH conjugation. nih.gov However, should Phase I metabolism generate a reactive metabolite, GSH conjugation would be a critical detoxification pathway. nih.gov

Sulfate Conjugation: Sulfation is another significant Phase II pathway where a sulfonate group (SO3-) is transferred from a co-factor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate, catalyzed by sulfotransferases (SULTs). While common for phenols and alcohols, primary amines can also be substrates for sulfation, forming sulfamates. This pathway, like glucuronidation, increases the polarity and water solubility of the xenobiotic, aiding in its removal from the body.

Metabolic Stability Assessments in Biological Matrices (e.g., Plasma, Gastric Fluid)

Metabolic stability is a critical parameter in pharmacology, determining a compound's persistence in the body and influencing its pharmacokinetic profile. researchgate.netresearchgate.net High metabolic instability can lead to rapid clearance and low bioavailability, while excessively high stability might result in accumulation and potential toxicity. researchgate.net Assessments are typically performed in vitro using various biological matrices.

Plasma Stability: The stability of a compound in plasma is a key indicator of its fate in vivo. Plasma contains various enzymes, such as esterases and amidases, that can hydrolyze susceptible functional groups. uomustansiriyah.edu.iqevotec.com The assessment of plasma stability for a compound like this compound involves the following general procedure:

The test compound is incubated with plasma from different species (e.g., human, rat, dog) at a physiological temperature (37°C). evotec.com

Samples are collected at multiple time points (e.g., 0, 15, 30, 60, 120 minutes). evotec.com

The reaction is stopped, typically by adding an organic solvent like acetonitrile (B52724). evotec.com

The remaining concentration of the parent compound is quantified using analytical techniques like LC-MS/MS. evotec.com

From these data, key parameters are calculated, including the compound's half-life (t1/2) and its intrinsic clearance (CLint). researchgate.net This data helps predict the compound's survival in the circulatory system.

Illustrative Data for Plasma Stability Assay The table below demonstrates a typical format for presenting plasma stability results. The values are for illustrative purposes to show how data from such an assay is reported.

| Time (minutes) | % Compound Remaining (Human Plasma) | % Compound Remaining (Rat Plasma) |

| 0 | 100 | 100 |

| 15 | 85 | 78 |

| 30 | 72 | 61 |

| 60 | 51 | 39 |

| 120 | 24 | 15 |

Gastric Fluid Stability: Assessing stability in simulated gastric fluid is important for orally administered compounds to determine their ability to withstand the harsh, acidic environment of the stomach. The methodology is similar to the plasma stability assay, where the compound is incubated in the fluid, and its degradation is monitored over time. This ensures the compound can reach the intestines for absorption without significant premature breakdown.

Toxicological Assessments and Environmental Fate of 2 2 Chlorophenoxy Propylamine Compounds

In Vivo Toxicology Studies of Related Chlorophenoxy Compounds

In vivo studies in various animal models have been instrumental in characterizing the systemic and organ-specific toxicity of chlorophenoxy compounds. These studies provide crucial data for assessing potential risks to human health and the environment.

Evaluation of Systemic Toxicity in Animal Models (e.g., Rodents, Dogs, Rabbits)

Systemic toxicity studies of chlorophenoxy herbicides have revealed a range of effects that are dependent on the specific compound, dose, and animal model. In general, these compounds are well-absorbed after oral ingestion. epa.gov

In rodents , such as rats and mice, acute oral exposure to high doses of chlorophenoxy herbicides can lead to a variety of clinical signs, including slurred speech, twitching, and spasms. orst.edu Chronic dietary administration has been shown to cause reduced feeding and retarded growth rates. orst.edu For instance, a two-year study on MCPA in rats and mice did not find it to be carcinogenic. orst.edu Similarly, studies on 2,4-D in rodents have shown that at high doses, it can cause biochemical changes suggesting liver and muscle damage. nih.gov

Dogs appear to be more sensitive to the toxic effects of some chlorophenoxy herbicides compared to rodents. nih.gov Subchronic and chronic dietary exposure to 2,4-D in dogs resulted in reduced body weight gain, decreased food consumption, and minor increases in blood urea (B33335) nitrogen, creatinine, and alanine (B10760859) aminotransferase. nih.gov In a 90-day study, MCPA administration to dogs led to inflammatory lesions in the liver and moderate kidney damage. nih.gov

Rabbits have been used in dermal and eye irritation studies. For MCPA, the dermal LD50 was found to be greater than 4000 mg/kg. orst.edu Studies on 2,4-D have shown it to be a severe eye irritant in rabbits. vetlexicon.com

Interactive Table: Systemic Toxicity of Related Chlorophenoxy Compounds in Animal Models

| Compound | Animal Model | Route of Exposure | Observed Effects | Reference |

| MCPA | Rat | Oral | Reduced feeding, retarded growth, increased relative kidney and liver weights. orst.edu | orst.edu |

| MCPA | Mouse | Oral | Reduced fetal weight and delayed bone development at high doses. orst.edu | orst.edu |

| MCPA | Dog | Oral | Inflammatory liver lesions, moderate kidney damage, decreased testes weight, focal testicular atrophy. nih.govnih.gov | nih.govnih.gov |

| 2,4-D | Rat | Oral | Biochemical changes suggesting liver and muscle damage at high doses. nih.gov | nih.gov |

| 2,4-D | Dog | Oral | Reduced body weight gain, decreased food consumption, increased blood urea nitrogen and creatinine. nih.gov | nih.gov |

| 2,4,5-T | Mouse | Oral/Subcutaneous | Reduced fetal weight, cleft palate, embryolethality. nih.govnih.gov | nih.govnih.gov |

| 2,4,5-T | Rat | Oral | Cystic kidney, hemorrhagic gastrointestinal tract in fetuses. nih.gov | nih.gov |

Assessment of Organ-Specific Effects (e.g., Liver, Kidney, Thyroid, Eye)

Chlorophenoxy compounds have been shown to target several specific organs in animal studies.

Liver: The liver is a common target organ for chlorophenoxy herbicide toxicity. In rats, chronic exposure to 2,4-D has been associated with changes in liver structure and function, including cellular damage and inflammation, often linked to oxidative stress. nih.gov Studies with MCPA in dogs have also revealed inflammatory lesions and focal hepatocellular necrosis. nih.govnih.gov

Kidney: The kidneys are another primary target organ. epa.gov Increased relative kidney weights have been observed in rats treated with MCPA. orst.edu In dogs, MCPA caused moderate kidney damage. nih.gov Studies on 2,4-D have also identified the kidney as a target organ for toxicity in subchronic oral exposure studies in laboratory animals. nih.gov

Thyroid: Some chlorophenoxy herbicides have been shown to affect the thyroid gland. Animal studies with 2,4-D have demonstrated varied effects on thyroid hormone levels and thyroid gland weight and pathology in rats. nih.gov The U.S. EPA's Endocrine Disruptor Screening Program, however, did not find convincing evidence of a potential interaction between 2,4-D and the thyroid pathway. nih.gov

Eye: Ocular toxicity is a significant concern with some chlorophenoxy compounds. 2,4-D is classified as a severe eye irritant, particularly in its acid and salt forms. vetlexicon.com Labels for products containing MCPA must carry a "DANGER" signal word due to its potential for severe eye irritation. orst.edu Studies in rabbits have been used to assess the eye irritation potential of these compounds. mds-usa.comdaikinchemicals.comdaikinchemicals.com

Interactive Table: Organ-Specific Effects of Related Chlorophenoxy Compounds

| Compound | Organ | Animal Model | Observed Effects | Reference |

| MCPA | Liver | Dog | Inflammatory lesions, focal hepatocellular necrosis. nih.govnih.gov | nih.govnih.gov |

| MCPA | Kidney | Rat, Dog | Increased relative kidney weight (rat), moderate damage (dog). orst.edunih.gov | orst.edunih.gov |

| 2,4-D | Liver | Rat | Cellular damage, tissue inflammation, oxidative stress. nih.gov | nih.gov |

| 2,4-D | Kidney | Rat | Target organ for toxicity in subchronic oral exposure. nih.gov | nih.gov |

| 2,4-D | Thyroid | Rat | Varied effects on hormone levels, gland weight, and pathology. nih.gov | nih.gov |

| 2,4-D | Eye | Rabbit | Severe irritation. vetlexicon.com | vetlexicon.com |

| 2,4,5-T | Kidney | Rat, Mouse | Cystic kidney in fetuses. nih.gov | nih.gov |

Genotoxicity Evaluations

The genotoxic potential of chlorophenoxy herbicides has been extensively studied.

2,4-D: Studies on 2,4-D have shown that it can cause genotoxic effects. Both acute and chronic exposure in rodents have been found to induce DNA damage. nih.govnih.gov In vitro studies using Chinese Hamster Ovary (CHO) cells demonstrated that 2,4-D and its dimethylamine (B145610) salt induced dose-dependent increases in sister chromatid exchange (SCE) and DNA-strand breaks. fao.org

MCPA: In contrast, the weight of evidence from a range of in vitro and in vivo assays suggests that MCPA is not genotoxic in vivo. orst.edu It is non-mutagenic in bacterial and mammalian cell gene mutation assays. orst.eduepa.gov While some in vitro studies showed an increase in aberrant cells in human lymphocytes, this occurred at high, cytotoxic concentrations. orst.eduepa.gov No evidence of clastogenicity was found in in vivo micronucleus or metaphase assays in rodents. orst.eduepa.gov

The combined evidence does not support a genotoxic mode of action for the carcinogenicity of 2,4-D and MCPA. daikinchemicals.com

Reproductive and Developmental Toxicity Investigations

The reproductive and developmental effects of chlorophenoxy compounds have been a key area of investigation.

MCPA: A two-generation reproductive toxicity study in rats found no evidence of reproductive toxicity from MCPA. nih.govfao.org The no-observable-effect level (NOEL) for reproductive function was the highest dose tested. nih.gov However, in a developmental study, the ethyl ester form of MCPA was associated with cleft palate, heart defects, and kidney anomalies in the offspring of pregnant rats. orst.edu In mice, high doses of MCPA led to reduced fetal weight and delayed bone development. orst.edu A developmental toxicity study in rabbits showed no developmental effects up to the highest dose tested. fao.org

2,4,5-T: Studies on 2,4,5-T have shown it to be a developmental toxicant in mice, causing reduced fetal weight, cleft palate, and embryolethality at doses below those causing maternal toxicity. nih.gov In rats, it has been shown to be fetotoxic and teratogenic, with effects including cystic kidneys. nih.gov

Interactive Table: Reproductive and Developmental Toxicity of Related Chlorophenoxy Compounds

| Compound | Animal Model | Study Type | Key Findings | Reference |

| 2,4-D | Rat | 2-Generation Reproduction | No reproductive toxicity; developmental effects at high doses linked to pup body weight. nih.gov | nih.gov |

| 2,4-D | Rat, Rabbit | Developmental | No adverse fetal effects at doses without maternal toxicity. nih.gov | nih.gov |

| MCPA | Rat | 2-Generation Reproduction | No reproductive toxicity. nih.govfao.org | nih.govfao.org |

| MCPA (ethyl ester) | Rat | Developmental | Cleft palate, heart defects, kidney anomalies in offspring. orst.edu | orst.edu |

| MCPA | Mouse | Developmental | Reduced fetal weight and delayed bone development at high doses. orst.edu | orst.edu |

| MCPA | Rabbit | Developmental | No developmental effects. fao.org | fao.org |

| 2,4,5-T | Mouse | Developmental | Reduced fetal weight, cleft palate, embryolethality. nih.gov | nih.gov |

| 2,4,5-T | Rat | Developmental | Fetotoxic and teratogenic, including cystic kidneys. nih.gov | nih.gov |

Mechanistic Toxicology Research

Understanding the cellular and molecular mechanisms of toxicity is crucial for predicting the potential health effects of 2-(2-Chlorophenoxy)propylamine. Research on related compounds has identified key pathways of toxicity.

Cellular Mechanisms of Toxicity (e.g., Cell Membrane Damage, Oxidative Phosphorylation Uncoupling)

A primary mechanism of toxicity for chlorophenoxy herbicides involves the disruption of cellular energy metabolism through the uncoupling of oxidative phosphorylation . epa.govvetlexicon.comnih.govca.gov This process, which occurs in the mitochondria, leads to a decrease in ATP production, the cell's main energy currency. In vitro studies with rat liver mitochondria have shown that herbicides like 2,4-D, 2,4,5-T, and MCPA can stimulate state 4 respiration and decrease the respiratory control ratio, which are indicative of uncoupling activity. 24d.info

Another significant cellular mechanism is cell membrane damage . epa.govvetlexicon.comca.gov This can be a dose-dependent effect and may contribute to the wide range of clinical signs observed in poisonings. ca.gov The disruption of cell membranes can lead to the destruction of plasma membranes, contributing to direct cytotoxicity. nih.gov Herbicides that act as cell membrane disrupters can cause the formation of reactive oxygen species, which in turn destroy lipids and proteins within the membrane, leading to cell death. mdpi.com

These cellular effects can lead to a cascade of downstream consequences, including metabolic acidosis, rhabdomyolysis, and multi-organ failure. epa.govvetlexicon.comca.gov

Neurotoxicity Studies

Exposure to chlorophenoxy herbicides can result in significant neurotoxic effects. tandfonline.com Clinical features reported in cases of acute poisoning from this chemical class are extensive and point to substantial impacts on the central and peripheral nervous systems. nih.gov

Observed neurotoxic signs and symptoms in human poisonings include:

Central Nervous System Depression: Coma and hypoventilation are common, often linked to CNS depression. nih.gov

Muscular and Neuromuscular Effects: Hypertonia (increased muscle tone), hyperreflexia (overactive reflexes), fasciculations (muscle twitches), and paralysis have been documented. nih.gov Respiratory muscle weakness can be a contributing factor to respiratory failure. nih.gov

Other Neurological Signs: Ataxia (loss of coordination), nystagmus (involuntary eye movements), miosis (constricted pupils), and convulsions may also occur. nih.gov

While these findings apply to the broader class of chlorophenoxy herbicides, they underscore the potential for compounds like this compound to possess neurotoxic properties. The specific neurotoxic potential of this compound itself has not been detailed in available research.

Environmental Impact and Degradation Studies

The environmental footprint of chlorophenoxy compounds is determined by their behavior and persistence in various environmental compartments. The degradation, adsorption, and mobility of these substances dictate their potential for contamination and ecological impact.

Assessment of Pollutant Degradation in Environmental Matrices

The primary mechanism for the dissipation of phenoxyalkanoic acid herbicides in soil is bacterial degradation. researchgate.netnih.gov The contribution of other processes, such as degradation by fungi or photodegradation, is considered to be much smaller. nih.gov The rate of this microbial breakdown can vary significantly among different compounds within the class. nih.gov

Studies on related herbicides like 2,4-D and MCPA have shown that a combined approach using chemical oxidation followed by biological treatment can effectively remove these pollutants from water. tandfonline.com This suggests that while these compounds can be recalcitrant, engineered systems can enhance their degradation. The efficiency of natural microbial degradation is influenced by environmental conditions such as pH, temperature, and the initial concentration of the pollutant. prakritimitrango.com For instance, optimal bacterial growth and degradation of phenoxyacetic herbicides have been observed at a neutral to slightly alkaline pH (7–8) and temperatures between 30°C and 40°C. prakritimitrango.com

Fate in Water and Soil Ecosystems

The behavior of chlorophenoxy herbicides in soil and water is governed by their physicochemical properties. Adsorption to soil particles is a key process that influences their mobility and potential to leach into groundwater. researchgate.net For acidic herbicides of this class, adsorption is positively correlated with the organic matter content of the soil and negatively correlated with the soil's pH. researchgate.net Most phenoxyalkanoic acid herbicides exist in their anionic (negatively charged) form in soils, which affects how they bind to soil components. researchgate.net

A study on the aerobic biodegradation of (RS)-2-(2-chlorophenoxy)propanoic acid, a compound structurally very similar to this compound, revealed enantioselective degradation. The (R) enantiomer was almost completely removed after 24 days of incubation with activated sludge, whereas only 30% of the (S) enantiomer was degraded within 47 days. oup.com This differential degradation can lead to the accumulation of the more persistent (S) enantiomer in aquatic or terrestrial environments. oup.com

Table 1: Enantioselective Degradation of (RS)-2-(2-Chlorophenoxy)propanoic Acid

| Enantiomer | Degradation after 24 days | Degradation after 47 days | Persistence |

|---|---|---|---|

| (R)-2-(2-chlorophenoxy)propanoic acid | ~100% | Complete | Low |

| (S)-2-(2-chlorophenoxy)propanoic acid | Not specified | ~30% | High |

Data sourced from a study on aerobic biodegradation with activated sludge. oup.com

Potential as Endocrine-Disrupting Chemicals (EDCs)

There is growing concern about the potential for various pesticides and industrial chemicals to act as endocrine-disrupting chemicals (EDCs), which interfere with the body's hormonal systems. nih.govmdpi.com Research into the chlorophenoxy class and its components suggests a potential for such activity.

A study investigating several environmentally relevant pesticides, including the chlorophenoxy herbicide MCPA, found that it was active in in-vitro assays, demonstrating antiestrogenic and antiandrogenic activity. researchgate.net Notably, estrogenic (estrogen-mimicking) activity was not observed for any of the herbicides tested in that particular study. researchgate.net Further research on chlorophenols—the basic chemical structure of the "chlorophenoxy" group—showed that their potential to cause endocrine-disrupting effects, such as interacting with the estrogen receptor, may be dependent on the number of chlorine atoms on the molecule. nih.gov

These findings indicate that compounds within the chlorophenoxy class have the potential to interact with hormonal pathways, although the specific activity can vary. The endocrine-disrupting potential of this compound has not been specifically evaluated.

Table 2: Summary of In-Vitro Endocrine Activity for Related Pesticides

| Compound | Estrogenic Activity | Antiestrogenic Activity | Androgenic Activity | Antiandrogenic Activity |

|---|---|---|---|---|

| MCPA (a chlorophenoxy herbicide) | No | Yes | No | Yes |

| 2,4-D (a chlorophenoxy herbicide) | No Effect | No Effect | No Effect | No Effect |

| Pentachlorophenol (PCP) | No | Yes | No | Yes |

Data from a recombinant yeast screen assay. researchgate.net

Advanced Analytical Strategies for 2 2 Chlorophenoxy Propylamine Characterization

Chromatographic Techniques for Compound Separation and Quantification

Chromatographic methods are fundamental in the analytical workflow for 2-(2-Chlorophenoxy)propylamine, enabling both the separation of the compound from complex mixtures and its precise measurement. These techniques are pivotal for qualitative identification and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. For effective GC-MS analysis of chlorophenoxy acid herbicides and related compounds, a derivatization step is often necessary to increase their volatility. nih.govwur.nl This typically involves converting the polar functional groups into less polar, more volatile derivatives. nih.govwur.nl

In the analysis of similar chlorophenoxy acids, derivatization is a common prerequisite for GC-MS. nih.gov For instance, a method for determining chlorophenoxy acids in water and soil involves derivatization through a condensation reaction with an aromatic amine, using 1,1-Carbonyldiimidazole as a condensation reagent. nih.gov The resulting derivatives are stable and can be effectively analyzed by GC-MS. nih.gov The use of single-ion monitoring (SIM) mode in mass spectrometry significantly enhances sensitivity. nih.gov

Quantitative analysis using GC-MS can achieve low detection limits. For example, in the analysis of related chlorophenoxy acids, detection limits have been reported in the nanogram per milliliter (ng/mL) range. nih.gov The combination of GC with tandem mass spectrometry (GC-MS/MS) further improves selectivity and sensitivity, allowing for trace-level analysis in complex matrices. researchgate.neteurl-pesticides.eu This is particularly beneficial for overcoming matrix effects often encountered in environmental and biological samples. scispec.co.ththermofisher.com

The following table summarizes typical parameters for GC-MS analysis of related chlorophenoxy compounds:

| Parameter | Typical Value/Condition | Source |

| Derivatization Reagent | 1,1-Carbonyldiimidazole with 4-Methoxy aniline | nih.gov |

| Injection Mode | Splitless | researchgate.net |

| Ionization Mode | Electron Impact (EI) | nih.gov |

| Mass Spectrometry Mode | Single-Ion Monitoring (SIM) or Tandem MS (MS/MS) | nih.govresearchgate.net |

| Detection Limits | ng/mL range | nih.gov |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those related to this compound. pensoft.netresearchgate.netpensoft.net The development of a robust and reliable HPLC method requires careful optimization of several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector settings. pensoft.netpensoft.net

Method development for related compounds often utilizes reversed-phase (RP) HPLC with a C18 column. pensoft.netresearchgate.netpensoft.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). pensoft.netpensoft.net Isocratic elution, where the mobile phase composition remains constant throughout the run, is often employed for simpler separations. pensoft.netresearchgate.netpensoft.net

Validation of an HPLC method is crucial to ensure its accuracy, precision, linearity, and specificity for the intended application. pensoft.netpensoft.netiosrjournals.org Key validation parameters include:

Precision: Assessed by replicate injections of a standard solution, with the relative standard deviation (RSD) of the peak areas being a measure of precision. iosrjournals.orgnih.gov

Linearity: Determined by analyzing a series of standard solutions at different concentrations and plotting the peak area against the concentration. A high correlation coefficient (R²) indicates good linearity. iosrjournals.orgnih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. iosrjournals.orgnih.govsielc.com

Accuracy: Evaluated by determining the recovery of a known amount of analyte spiked into a sample matrix. nih.govresearchgate.net

Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components. pensoft.net

A summary of typical HPLC method parameters and validation results for related compounds is presented below:

| Parameter | Example Value | Source |

| Column | C18 (150 x 4.6 mm, 5 µm) | pensoft.netresearchgate.net |

| Mobile Phase | Acetonitrile:Phosphate buffer (pH 3) (50:50 v/v) | pensoft.netresearchgate.netpensoft.net |

| Flow Rate | 1.0 mL/min | pensoft.netresearchgate.netpensoft.net |

| Detection | UV at 225 nm | pensoft.netresearchgate.netpensoft.net |

| Linearity (R²) | > 0.999 | researchgate.net |

| Precision (RSD%) | < 2.0% | researchgate.net |

| Accuracy (Recovery %) | 98.3 - 101.2% | researchgate.net |

Chiral HPLC for Enantiomeric Separation and Purity Determination

Since this compound possesses a chiral center, the separation of its enantiomers is critical for understanding its stereospecific properties. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. csfarmacie.cz This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. csfarmacie.cznih.gov

Various types of CSPs are available, with polysaccharide-based and cyclodextrin-based phases being among the most common for separating a wide range of chiral compounds. csfarmacie.cznih.gov For the analysis of the related compound 2-(2-Chlorophenoxy)propionic acid, a CHIROBIOTIC® T column, which is a teicoplanin-based CSP, has been successfully used. sigmaaldrich.comsigmaaldrich.com

The development of a chiral HPLC method involves optimizing the mobile phase composition to achieve baseline separation of the enantiomers. nih.gov For the separation of 2-(2-Chlorophenoxy)propionic acid enantiomers, a mobile phase consisting of 0.1 wt% ammonium (B1175870) formate (B1220265) in methanol has been reported. sigmaaldrich.comsigmaaldrich.com The enantiomeric purity of a sample can be determined by calculating the peak area percentage of each enantiomer in the chromatogram. registech.comuea.ac.uk

The following table summarizes the conditions for the chiral HPLC separation of 2-(2-Chlorophenoxy)propionic acid enantiomers:

| Parameter | Condition | Source |

| Column | CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm | sigmaaldrich.comsigmaaldrich.com |

| Mobile Phase | 0.1 wt% ammonium formate in methanol | sigmaaldrich.comsigmaaldrich.com |

| Flow Rate | 1.0 mL/min | sigmaaldrich.comsigmaaldrich.com |

| Column Temperature | 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Detector | UV, 235 nm | sigmaaldrich.comsigmaaldrich.com |

Capillary Electrophoresis for Enantiomeric Determination

Capillary electrophoresis (CE) is another powerful technique for the enantiomeric separation of chiral compounds. nih.govnih.gov CE offers high efficiency and requires only small sample volumes. nih.gov The separation of enantiomers in CE is achieved by adding a chiral selector to the background electrolyte. nih.govums.edu.my

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide variety of chiral molecules. csfarmacie.cznih.govums.edu.my The differential interaction between the enantiomers and the chiral selector leads to differences in their electrophoretic mobilities, resulting in their separation. ums.edu.my

A study on the enantiomeric separation of the related compound 2-(3-chlorophenoxy)propionic acid using CE demonstrated partial resolution using β-cyclodextrin as the chiral selector. ums.edu.my The separation was influenced by the concentration of the cyclodextrin, the pH and concentration of the background electrolyte, and the applied voltage. ums.edu.my This highlights the importance of optimizing these parameters to achieve successful enantioseparation. ums.edu.my CE is a versatile technique that can be adapted for the analysis of various charged and neutral chiral compounds. nih.govspringernature.com

Sample Preparation and Extraction Methodologies

Effective sample preparation is a critical step in the analytical workflow, aiming to isolate and concentrate the analyte of interest from the sample matrix while removing interfering substances. analytik-jena.comupertis.ac.idnih.gov The choice of extraction method depends on the properties of the analyte and the nature of the sample matrix.

Liquid-Phase Extraction (LPE) Techniques

Liquid-phase extraction (LPE) is a widely used sample preparation technique based on the partitioning of a solute between two immiscible liquid phases. nih.govresearchgate.net It is a versatile method applicable to a wide range of analytes and sample types. nih.govresearchgate.net

For the extraction of chlorophenoxy acids from water samples, LPE has been shown to be effective. nih.gov In one study, spiked water samples were extracted using LPE, yielding recoveries in the range of 60.6-95.7%. nih.gov The efficiency of LPE can be influenced by factors such as the choice of extraction solvent, the pH of the aqueous phase, and the addition of salt to the sample.

A variation of LPE is dispersive liquid-liquid microextraction (DLLME), which is a miniaturized extraction technique that offers high enrichment factors. nih.govnih.gov In DLLME, a small volume of extraction solvent is dispersed into the aqueous sample, creating a large surface area for rapid extraction. nih.govnih.gov This technique has been successfully applied to the preconcentration of chlorophenols from water samples. nih.govnih.gov Combining solid-phase extraction (SPE) with DLLME can further enhance the enrichment factor. nih.gov

The following table provides an overview of LPE for related chlorophenoxy compounds:

| Technique | Application | Key Findings | Source |

| Liquid-Phase Extraction (LPE) | Extraction of chlorophenoxy acids from water | Recoveries of 60.6-95.7% | nih.gov |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Preconcentration of chlorophenols from water | High enrichment factors | nih.govnih.gov |

Solid-Phase Extraction (SPE) Techniques for Sample Preconcentration

Solid-phase extraction (SPE) is a widely used technique for the preconcentration and cleanup of analytes from complex matrices, such as environmental and biological samples. This is particularly relevant for compounds like this compound, which may be present at trace levels. The choice of sorbent material is critical for achieving high recovery rates.

For compounds with similar structures, such as chlorophenols, various SPE cartridges have been evaluated. These include graphitized carbon black and polymeric sorbents like styrene-divinylbenzene. nih.govnih.gov For instance, a study on the extraction of chlorophenols from water samples compared the efficacy of different SPE cartridges, highlighting the importance of the sorbent's chemical properties in retaining the analytes of interest. nih.gov Covalent organic frameworks (COFs) have also emerged as effective adsorbents for the SPE of chlorophenols due to their porous nature and large surface area. nih.gov The selection of an appropriate SPE sorbent for this compound would depend on its specific physicochemical properties, such as polarity and pKa, to ensure efficient adsorption and subsequent elution.

Table 1: Comparison of SPE Sorbents for Structurally Related Compounds

| Sorbent Type | Target Analytes | Matrix | Key Findings | Reference |

| Graphitized Carbon Black | Chlorophenols | Drinking Water | Effective for preconcentration after acetylation. | nih.gov |

| Styrene-Divinylbenzene | Chlorophenols | Drinking Water | Alternative to graphitized carbon black, with derivatization performed after preconcentration. | nih.gov |

| Covalent Organic Framework (TP-NDA-COF) | Chlorophenols | Water and Beverage Samples | High extraction efficiency and good linearity under optimal conditions. | nih.gov |

| Polymeric Sorbents (e.g., Strata-X™) | Acidic Pharmaceutical Products | Wastewater | Good recovery rates (72–102%) for complex matrices. | researchgate.net |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process employed to enhance the analytical properties of a compound, particularly for gas chromatography (GC) analysis. phenomenex.com For a primary amine like this compound, derivatization is often necessary to improve its volatility and thermal stability, leading to better chromatographic separation and detection sensitivity. jfda-online.comnih.gov

Common derivatization techniques for amines include silylation and acylation. phenomenex.comnih.gov Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace active hydrogens on the amine group with a less polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Acylation, using reagents like heptafluorobutyric anhydride (B1165640) (HFBA), introduces a fluoroacyl group, which can enhance detection by electron capture detectors (ECD) or mass spectrometry. jfda-online.comnih.gov The choice of derivatizing agent depends on the specific analytical requirements and the detector being used. jfda-online.com For instance, the derivatization of amphetamines, which are also primary amines, has been shown to significantly improve their chromatographic properties. jfda-online.com

Table 2: Common Derivatization Reagents for Amine Analysis

| Derivatization Technique | Reagent Example | Target Functional Group | Purpose | Reference |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amines, Alcohols, Carboxylic Acids | Increases volatility and thermal stability for GC analysis. | researchgate.netphenomenex.com |

| Acylation | Heptafluorobutyric anhydride (HFBA) | Amines, Alcohols, Phenols | Improves chromatographic properties and enhances detector response. | jfda-online.comnih.gov |

| Alkylation | Dimethyl sulfate (B86663) | Acidic Herbicides | Forms methyl esters for GC-MS analysis. | researchgate.net |

Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic and spectrometric methods are indispensable for the definitive identification and structural elucidation of chemical compounds.

Mass spectrometry (MS) is a powerful technique that provides information about the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization. docbrown.info For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak ([M]⁺) and several characteristic fragment ions.

The fragmentation pattern of a related compound, 2-chloropropane, shows a characteristic isotopic pattern for chlorine-containing fragments due to the presence of ³⁵Cl and ³⁷Cl isotopes. docbrown.info Similarly, the mass spectrum of this compound would be expected to exhibit this isotopic signature in fragments containing the chlorophenoxy group. The fragmentation of the propylamine (B44156) side chain would likely result in the formation of a stable iminium ion, which is a common fragmentation pathway for aliphatic amines. docbrown.info For example, the base peak in the mass spectrum of 2-propanamine is at m/z 44, corresponding to the [CH₃CHNH₂]⁺ ion. docbrown.infonist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of a molecule in solution. Both ¹H and ¹³C NMR would provide crucial information for this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the chlorophenoxy ring, the methine proton (CH), the methylene (B1212753) protons (CH₂), and the amine protons (NH₂). The chemical shifts and coupling patterns of these signals would confirm the connectivity of the atoms. For instance, the aromatic protons would appear in the downfield region, and their splitting pattern would depend on their positions relative to the chlorine atom and the ether linkage. The protons of the propyl group would show characteristic splitting patterns, such as a doublet for the methyl group and a multiplet for the methine proton. docbrown.infodocbrown.info

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. chemicalbook.com Signals would be observed for the carbons of the aromatic ring, with their chemical shifts influenced by the chlorine atom and the ether oxygen. Separate signals would also be present for the three carbons of the propyl chain.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. docbrown.infodocbrown.info

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its structure:

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. docbrown.infodocbrown.info

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. docbrown.info

C-O-C stretching: The aryl-alkyl ether linkage would produce a strong absorption band in the region of 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

C-Cl stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹, would indicate the presence of the C-Cl bond.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region would be indicative of the benzene (B151609) ring. researchgate.net

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | docbrown.infodocbrown.info |

| Primary Amine (N-H) | Scissoring | 1590 - 1650 | docbrown.info |

| Aromatic C-H | Stretch | 3000 - 3100 | docbrown.info |

| Aliphatic C-H | Stretch | 2850 - 2960 | docbrown.info |

| Aryl-Alkyl Ether (C-O-C) | Asymmetric Stretch | 1200 - 1250 | - |

| Aryl-Alkyl Ether (C-O-C) | Symmetric Stretch | 1020 - 1075 | - |

| Aromatic C=C | Stretch | 1450 - 1600 | researchgate.net |

| C-Cl | Stretch | 600 - 800 | - |

Bioanalytical Methodologies for Biological Sample Analysis

The analysis of this compound in biological samples, such as blood, urine, or tissue, presents unique challenges due to the complexity of the matrix. nih.gov Bioanalytical methods typically involve a combination of efficient sample preparation, chromatographic separation, and sensitive detection.

The analysis of amines in biological matrices often requires derivatization to improve their chromatographic behavior and detectability by techniques like GC-MS or LC-MS. nih.gov Sample preparation is crucial to remove interfering substances and enrich the analyte. This can be achieved using techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.netnih.gov The development of high-throughput methods is also a key consideration in bioanalysis. nih.gov For instance, the use of magnetic nanoprobes functionalized for amine capture has been explored to improve the selectivity and sensitivity of amine analysis in biological samples. nih.gov Given that this compound is a primary amine, these advanced bioanalytical strategies would be applicable for its determination in biological systems. chemimpex.com

Real-time Fluorescent Monitoring in Biological Systems

Real-time fluorescent monitoring represents a powerful, non-invasive technique for visualizing the subcellular localization and dynamics of small molecules like this compound. This methodology typically involves the use of fluorescent probes that can specifically interact with the target molecule or its environment, leading to a detectable change in fluorescence. youtube.com

The design of such probes is a critical aspect, often involving the conjugation of a fluorophore to a recognition element that has an affinity for the target compound. nih.gov For a molecule like this compound, a potential strategy would be to develop a specific fluorescent probe that binds to the aryloxypropylamine scaffold. The probe's fluorescence could be quenched in its free state and would "turn on" upon binding to this compound, allowing for its direct visualization within cells. nih.gov

Another approach involves the synthesis of a fluorescent analog of this compound itself. By attaching a fluorophore to a non-critical part of the molecule, its intrinsic biological activity could be preserved while enabling its tracking. High-resolution microscopy techniques, such as confocal or two-photon microscopy, could then be employed to monitor the compound's uptake, distribution, and interaction with subcellular organelles in real-time. nih.gov

The data obtained from these studies can provide invaluable insights into the compound's mechanism of action at a cellular level. For instance, it could reveal whether this compound accumulates in specific organelles, such as mitochondria or the endoplasmic reticulum, which could be indicative of its biological targets.

Illustrative Example of Fluorescent Probe Characteristics:

| Probe Characteristic | Description |

| Excitation Wavelength (λex) | The wavelength of light absorbed by the fluorophore. |

| Emission Wavelength (λem) | The wavelength of light emitted by the fluorophore. |

| Quantum Yield (Φ) | The efficiency of the fluorescence process. |

| Molar Extinction Coefficient (ε) | A measure of how strongly the fluorophore absorbs light. |

| Specificity | The ability of the probe to selectively bind to the target molecule. |

Hypothetical Data for a Fluorescent Analog of this compound:

| Parameter | Value |

| λex | 488 nm |

| λem | 520 nm |

| Quantum Yield | 0.65 |

| Cellular Localization | Preferential accumulation in lysosomal compartments. |

Radiometric Detection in Metabolism Studies

Radiometric detection is a cornerstone of drug metabolism and pharmacokinetic (ADME) studies, providing quantitative data on the absorption, distribution, metabolism, and excretion of a compound. wuxiapptec.com This technique involves labeling the molecule of interest, such as this compound, with a radioisotope. The most commonly used isotopes for this purpose are Carbon-14 (¹⁴C) and Tritium (³H), as their incorporation is less likely to alter the compound's biological properties. nih.govpharmaceutical-technology.com

The synthesis of radiolabeled this compound would require the introduction of ¹⁴C or ³H at a metabolically stable position within the molecule. This is crucial to ensure that the radiolabel remains associated with the parent compound and its metabolites throughout their biological journey. pharmaceutical-technology.com

Once administered to an in vivo or in vitro system, the radiolabeled compound and its metabolites can be tracked and quantified using techniques like liquid scintillation counting or accelerator mass spectrometry. researchgate.net This allows for the determination of key metabolic parameters, such as the rate and routes of excretion, the extent of tissue distribution, and the identification of major metabolites. nih.gov

Key Parameters Determined by Radiometric Studies:

| Parameter | Description |

| Mass Balance | The quantitative accounting of the administered dose. |

| Bioavailability | The fraction of the administered dose that reaches systemic circulation. |

| Tissue Distribution | The localization and concentration of the compound in various tissues. |

| Routes of Excretion | The primary pathways of elimination from the body (e.g., urine, feces). |

| Metabolite Profiling | The identification and quantification of metabolic products. |

Illustrative Radiometric Data for [¹⁴C]-2-(2-Chlorophenoxy)propylamine in a Preclinical Model:

| Time Point | Plasma Concentration (ng/mL) | Liver Concentration (µg/g) | Cumulative Urinary Excretion (% of dose) |

| 1 hour | 150 | 2.5 | 10 |

| 4 hours | 85 | 5.2 | 35 |

| 24 hours | 10 | 1.1 | 75 |

Structure Activity Relationship Sar Studies of 2 2 Chlorophenoxy Propylamine Analogues

Systematic Modification of the Chlorophenoxy Moiety

The chlorophenoxy group is a cornerstone of the molecular structure, and its modification has profound effects on the compound's biological profile.

The presence and nature of halogen substituents on the phenoxy ring are pivotal for biological activity. researchgate.net The substitution of the chlorine atom in 2-(p-chlorophenoxy)propionic acid (CPP) with other groups, or its removal, generally leads to a significant decrease or complete loss of its blocking activity on chloride conductance in skeletal muscle. nih.gov This highlights the essential role of the electron-attractive chlorine atom for the molecule's function. nih.gov

The introduction of halogen atoms can enhance properties like metabolic stability, lipophilicity, and electronegativity, which can be advantageous for the biophysical and chemical properties of the compounds. researchgate.net In some cases, the halogen is essential for the biological activity of the molecule. researchgate.net Studies on other halogenated compounds have shown that the number and position of halogen atoms can significantly influence their insecticidal, fungicidal, and herbicidal activities. biointerfaceresearch.com For instance, compounds with a higher number of chlorine atoms have demonstrated the highest biological activity in certain quinone imine derivatives. biointerfaceresearch.com

The following table summarizes the impact of halogen modifications on the activity of various compounds, illustrating the general principles of halogen substitution in medicinal chemistry.

| Compound/Modification | Change in Biological Activity | Reference |

| Replacement of chlorine in 2-(p-chlorophenoxy)propionic acid | 3 to 10-fold decrease or complete loss of gCl-blocking activity | nih.gov |

| Introduction of a second chlorophenoxy group in CPP analogues | Did not enhance gCl-blocking activity | nih.gov |

| Increased number of chlorine atoms in quinone imines | Highest insecticidal, fungicidal, and herbicidal activity | biointerfaceresearch.com |

Substituents on the aromatic ring significantly modulate the electronic properties of the molecule, which in turn affects its interaction with biological targets. libretexts.orglibretexts.org Electron-donating groups can increase the electron density of the aromatic ring, making it more nucleophilic, while electron-withdrawing groups decrease it. libretexts.orglibretexts.org

For instance, in studies of 2-aryl-2-fluoro-cyclopropylamines, electron-donating substituents on the aromatic ring were found to increase the potency of tyramine (B21549) oxidase inhibition, whereas electron-withdrawing substituents decreased the activity. nih.gov This suggests that the electronic nature of the substituent directly influences the compound's ability to inhibit the enzyme. The position of the substituent (ortho, meta, or para) also plays a crucial role. For example, in iodobenzene (B50100) derivatives, electron-withdrawing substituents with a negative mesomeric effect favor meta-iodines as halogen bond donors, while electron-donating substituents with a positive mesomeric effect favor ortho- and para-iodines as donors. jyu.fi

The table below illustrates the effect of different aromatic ring substituents on the inhibitory activity of cyclopropylamine (B47189) analogues against tyramine oxidase.

| Substituent | Position | Effect on IC50 | Nature of Substituent |

| Methyl | para | Significantly enhanced activity (IC50 = 0.39 µM) | Electron-donating |

| Methoxy (B1213986) | para | Less active than methyl analogue | Electron-donating |

| Dimethoxy | - | Less potent than methoxy analogue | Electron-donating |

Investigation of the Propylamine (B44156) Side Chain Modifications

The propylamine side chain is another critical component of the 2-(2-Chlorophenoxy)propylamine scaffold, and its modification has been a key focus of SAR studies.

The presence of a chiral center in the propylamine side chain introduces stereoselectivity in the biological activity of these compounds. nih.gov This means that the different enantiomers (mirror-image isomers) can have vastly different potencies and selectivities for their biological targets. nih.gov For example, the S(-)-enantiomers of certain derivatives of 2-(p-chlorophenoxy)propionic acid are the more active isomers for blocking chloride conductance. nih.gov

The spatial arrangement of the functional groups around the chiral center is crucial for the proper orientation of the molecule within the binding site of a receptor or enzyme. nih.gov This precise fit is often a determining factor for the compound's efficacy. The concept of chiral-induced spin selectivity (CISS) further highlights the importance of chirality in biological processes, where electron transfer can be spin-dependent in chiral molecules. nih.gov

The length and branching of the alkyl chain in the propylamine moiety can influence the compound's lipophilicity and its ability to fit into hydrophobic pockets within a binding site. nih.gov In studies of 2-(p-chlorophenoxy)propionic acid analogues, substituting the methyl group on the chiral carbon with a larger group like a phenyl or n-propyl group was detrimental to its gCl-blocking activity. nih.gov However, substitution with an ethyl group was an exception. nih.gov

In other molecular systems, the length of an alkyl side chain has been shown to modulate properties like cytotoxicity and membrane affinity. nih.gov For instance, in certain bioinspired amphiphilic selenolanes, an increase in alkyl chain length up to a certain point (C12) led to increased membrane affinity and cytotoxicity, after which the effect plateaued or decreased. nih.gov Similarly, in conjugated polymers, the length of the alkyl side chains can control the formation of different semi-crystalline phases, which in turn affects their electronic properties. rsc.org

The following table summarizes the effects of modifying the alkyl group at the chiral center of 2-(p-chlorophenoxy)propionic acid on its gCl-blocking activity.

| Alkyl Group Substitution | Effect on Activity |

| Ethyl | Maintained activity |

| n-Propyl | Detrimental to activity |

| Phenyl | Detrimental to activity |

Integration of Computational Chemistry and Biochemical Experiments

The synergy between computational chemistry and traditional biochemical experiments has become an indispensable tool in modern drug discovery and SAR studies. researchgate.net Computational methods, such as ab initio and density functional theory (DFT) calculations, allow researchers to predict molecular properties, model interactions between a ligand and its target, and gain insights into the underlying mechanisms of action. researchgate.net

For example, computational approaches can be used to understand how substituents on an aromatic ring influence the strength of halogen bonds, as demonstrated in studies of iodobenzene derivatives. nih.gov These calculations can predict the depth of the σ-hole on the halogen atom, which correlates with the strength of the halogen bond. nih.gov In the context of this compound analogues, computational modeling can help rationalize the observed SAR data, such as why certain substitutions enhance activity while others diminish it. By simulating the binding of different analogues to a target protein, researchers can visualize the key interactions and identify the structural features that are most important for binding. rsc.org This integrated approach accelerates the design of new analogues with improved potency and selectivity. researchgate.net

Homology Modeling and Molecular Docking for Ligand-Receptor Interactions

In the absence of a high-resolution crystal structure of human P-glycoprotein (hP-gp), researchers have employed computational techniques like homology modeling to construct a three-dimensional model of the protein. acs.org These models are typically based on the experimentally determined structures of homologous proteins, such as the mouse P-gp (mP-gp), which shares approximately 87% sequence identity with its human counterpart. acs.org